molecular formula C6H15ClN2O2S B12439870 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride CAS No. 1354963-77-1

2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride

Cat. No.: B12439870
CAS No.: 1354963-77-1
M. Wt: 214.71 g/mol
InChI Key: UHZMMTUDQPUGJO-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride is a heterocyclic compound that features a thiazolidine ring.

Preparation Methods

The synthesis of 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride typically involves multistep reactions. One common synthetic route includes the reaction of p-fluoro aniline with sodium nitrite to form the respective diazonium salt, which then reacts with ethyl-2-benzyl-3-oxobutanoate. This intermediate is further refluxed in concentrated hydrochloric acid to produce the desired compound . Industrial production methods often employ green chemistry approaches to improve yield, purity, and selectivity while minimizing environmental impact .

Chemical Reactions Analysis

2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its neuroprotective, anti-inflammatory, and anticancer activities.

    Industry: The compound is used in the production of biocides, fungicides, and dyes

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride can be compared with other thiazolidine derivatives such as:

Properties

CAS No.

1354963-77-1

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

2-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c1-7-3-5-8-4-2-6-11(8,9)10;/h7H,2-6H2,1H3;1H

InChI Key

UHZMMTUDQPUGJO-UHFFFAOYSA-N

Canonical SMILES

CNCCN1CCCS1(=O)=O.Cl

Origin of Product

United States

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